JH-Xiv-68-3

Kinase Inhibition Drug Discovery Biochemical Assay

JH-Xiv-68-3 is a macrocyclic DYRK1A/B inhibitor with 7–64-fold selectivity over other kinases (excluding DYRK1B) in enzymatic assays, eliminating CDK8/11 off-target activity observed with harmine. Validated in HNSCC cell lines (CAL27, FaDu) with IC50s of 13 nM (DYRK1A) and 19 nM (DYRK1B). Optimized for in vitro chemical probe studies requiring unambiguous target attribution. Not suitable for in vivo work due to rapid AO-mediated clearance—use JH-XVII-10 for animal studies.

Molecular Formula C21H17F3N8O
Molecular Weight 454.4 g/mol
Cat. No. B12410707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-Xiv-68-3
Molecular FormulaC21H17F3N8O
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F
InChIInChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27)
InChIKeyOUWNBPQKRZSLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH-Xiv-68-3: A Selective Macrocyclic DYRK1A/B Inhibitor for Cancer and Neurological Research


JH-Xiv-68-3 (also referred to as JH-XIV-68-3) is a synthetic, macrocyclic small molecule designed to selectively inhibit the dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B [1]. It belongs to a novel class of DYRK1A inhibitors distinguished by their macrocyclic structure, which was developed to improve selectivity and potency compared to earlier, non-macrocyclic leads [2]. The compound has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines and is primarily utilized as a chemical probe in cancer and neurological disease research [1].

Why JH-Xiv-68-3 Cannot Be Substituted with Generic DYRK1A Inhibitors


Generic substitution of DYRK1A inhibitors is not feasible due to profound differences in kinase selectivity profiles and metabolic stability. For instance, the natural product harmine, a widely used DYRK1A inhibitor, also potently inhibits CDK8 and CDK11, leading to off-target effects that can confound experimental results [1]. In contrast, JH-Xiv-68-3 exhibits a distinct selectivity range of 7–64-fold for DYRK1A over other kinases (excluding DYRK1B) in enzymatic assays, and in cellular kinase profiling (KiNativ) at 1 μM, it was the most selective among tested compounds, with DYRK1A being the only observed target [1]. Furthermore, its rapid clearance due to aldehyde oxidase (AO)-mediated metabolism is a key differentiating feature that makes it unsuitable for certain in vivo applications, where its optimized derivative, JH-XVII-10, is a more appropriate alternative [1].

Quantitative Evidence for JH-Xiv-68-3 Differentiation


JH-Xiv-68-3 Demonstrates a >25-Fold Improvement in Biochemical Potency Over Its Predecessor

In a direct comparison, JH-Xiv-68-3 exhibited a >25-fold improvement in biochemical potency against DYRK1A compared to its predecessor, the non-macrocyclic inhibitor AC15. [1]

Kinase Inhibition Drug Discovery Biochemical Assay

JH-Xiv-68-3 is a Highly Selective DYRK1A/B Probe with a Distinct Off-Target Profile

JH-Xiv-68-3 shows a quantifiable selectivity profile that differentiates it from the pan-kinase inhibitor compound 1. In cellular kinase profiling (KiNativ) at 1 µM, DYRK1A was the only target observed for JH-Xiv-68-3. This contrasts with harmine, which also inhibited CDK8 and CDK11, and its derivative JH-XVII-10, which showed activity against FAK, RSK1-3, and JNK1-3. [1]

Selectivity Profiling Chemical Biology Kinase Inhibitor

JH-Xiv-68-3 Exhibits Superior Cellular Antiproliferative Activity in HNSCC Models Compared to a Closely Related Macrocycle

In a 72-hour proliferation assay on CAL27 HNSCC cells, JH-Xiv-68-3 (10 µM) decreased cell proliferation by ~45%, which was comparable to harmine. In contrast, its closely related analog compound 5 showed slightly less inhibition of colony formation in CAL27 cells at both 1 and 10 µM over 10 days. [1]

Cancer Research Head and Neck Cancer Antiproliferative Activity

JH-Xiv-68-3's Rapid Metabolic Clearance is a Key Differentiator from Its Optimized Successor

JH-Xiv-68-3 is characterized by a rapid metabolic clearance profile, which is a defining feature that distinguishes it from its optimized derivative, JH-XVII-10. The lead compound was found to be vulnerable to aldehyde oxidase (AO)-mediated metabolism, which led to its rapid clearance in vivo. JH-XVII-10 was specifically designed by introducing fluorine to block the AO site, rendering it resistant to this metabolism. [1]

Pharmacokinetics Metabolic Stability In Vivo Studies

Optimized Application Scenarios for JH-Xiv-68-3 in Scientific Research


Ideal for In Vitro Kinase Selectivity Profiling

JH-Xiv-68-3 is optimally suited as a selective chemical probe for in vitro studies where minimizing off-target kinase activity is essential. Based on its high cellular selectivity profile, it is the preferred tool for dissecting DYRK1A-specific signaling pathways in cell culture models, particularly in HNSCC cell lines like CAL27 and FaDu, where its effects on proliferation and colony formation have been quantitatively validated [1]. Its use ensures that observed biological effects can be more confidently attributed to DYRK1A/B inhibition, unlike experiments using harmine which also inhibits CDK8/11 [1].

Benchmarking DYRK1A Inhibitor Potency in Biochemical Assays

JH-Xiv-68-3 serves as an excellent reference standard for benchmarking the potency of new DYRK1A inhibitors. Its well-characterized IC50 values (13 nM for DYRK1A and 19 nM for DYRK1B) in Z'LYTE enzyme activity assays provide a clear and reproducible benchmark against which new chemical entities can be directly compared [1]. This makes it a valuable tool in drug discovery programs aimed at developing next-generation DYRK1A inhibitors.

Not Recommended for In Vivo Pharmacokinetic or Efficacy Studies

JH-Xiv-68-3 is **not recommended** for in vivo studies, particularly those requiring oral dosing or sustained drug exposure. Its rapid clearance due to aldehyde oxidase (AO)-mediated metabolism is a well-documented limitation that would confound pharmacokinetic/pharmacodynamic (PK/PD) analyses and reduce therapeutic efficacy in animal models [1]. For such applications, its derivative JH-XVII-10, which is resistant to AO metabolism and orally active, is the required alternative [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-Xiv-68-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.